molecular formula C20H23N3O3 B4972541 3-ethyl-2-propylquinolin-4-amine;5-hydroxypyridine-3-carboxylic acid

3-ethyl-2-propylquinolin-4-amine;5-hydroxypyridine-3-carboxylic acid

Cat. No.: B4972541
M. Wt: 353.4 g/mol
InChI Key: FWWLYGYUUXCTCP-UHFFFAOYSA-N
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Description

3-ethyl-2-propylquinolin-4-amine and 5-hydroxypyridine-3-carboxylic acid are two distinct compounds with unique chemical structures and properties The former is a quinoline derivative, while the latter is a hydroxypyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

  • 3-ethyl-2-propylquinolin-4-amine

      Starting Materials: The synthesis typically begins with quinoline or its derivatives.

      Reaction Steps: The process involves alkylation reactions to introduce the ethyl and propyl groups at the 3 and 2 positions, respectively. This is followed by amination at the 4 position.

      Conditions: Common reagents include alkyl halides for alkylation and ammonia or amines for the amination step. The reactions are usually carried out under reflux conditions with appropriate solvents like ethanol or toluene.

  • 5-hydroxypyridine-3-carboxylic acid

      Starting Materials: The synthesis often starts with pyridine or its derivatives.

      Reaction Steps: The process involves hydroxylation at the 5 position and carboxylation at the 3 position.

      Conditions: Reagents such as hydrogen peroxide for hydroxylation and carbon dioxide for carboxylation are commonly used. The reactions are typically performed under controlled temperature and pressure conditions.

Industrial Production Methods

    3-ethyl-2-propylquinolin-4-amine: Industrial production may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts like palladium on carbon (Pd/C) can be used to enhance reaction rates.

    5-hydroxypyridine-3-carboxylic acid: Large-scale production often employs batch reactors with automated control systems to maintain optimal reaction conditions. Catalysts such as copper salts may be used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

  • 3-ethyl-2-propylquinolin-4-amine

      Oxidation: Can undergo oxidation to form quinoline N-oxides.

      Reduction: Reduction can lead to the formation of tetrahydroquinoline derivatives.

      Substitution: Electrophilic substitution reactions can occur at the quinoline ring.

  • 5-hydroxypyridine-3-carboxylic acid

      Oxidation: Can be oxidized to form pyridine N-oxides.

      Reduction: Reduction can yield dihydropyridine derivatives.

      Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkyl halides.

Major Products

    3-ethyl-2-propylquinolin-4-amine: Quinoline N-oxides, tetrahydroquinoline derivatives.

    5-hydroxypyridine-3-carboxylic acid: Pyridine N-oxides, dihydropyridine derivatives.

Scientific Research Applications

Chemistry

    3-ethyl-2-propylquinolin-4-amine: Used as a building block in the synthesis of more complex quinoline derivatives.

    5-hydroxypyridine-3-carboxylic acid: Utilized in the synthesis of various heterocyclic compounds.

Biology

    3-ethyl-2-propylquinolin-4-amine: Studied for its potential antimicrobial and antiviral properties.

    5-hydroxypyridine-3-carboxylic acid: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine

    3-ethyl-2-propylquinolin-4-amine: Explored for its potential use in the treatment of infectious diseases.

    5-hydroxypyridine-3-carboxylic acid: Examined for its potential in treating metabolic disorders.

Industry

    3-ethyl-2-propylquinolin-4-amine: Used in the production of dyes and pigments.

    5-hydroxypyridine-3-carboxylic acid: Employed in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

3-ethyl-2-propylquinolin-4-amine

    Molecular Targets: Binds to bacterial DNA gyrase, inhibiting DNA replication.

    Pathways Involved: Disrupts bacterial cell division and proliferation.

5-hydroxypyridine-3-carboxylic acid

    Molecular Targets: Inhibits specific enzymes involved in metabolic pathways.

    Pathways Involved: Modulates metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-2-propylquinolin-4-amine: Similar compounds include other quinoline derivatives like chloroquine and quinine.

    5-hydroxypyridine-3-carboxylic acid: Similar compounds include other hydroxypyridine derivatives like 2-hydroxypyridine-3-carboxylic acid and 4-hydroxypyridine-3-carboxylic acid.

Uniqueness

    3-ethyl-2-propylquinolin-4-amine: Unique due to its specific alkylation pattern, which may confer distinct biological activities.

    5-hydroxypyridine-3-carboxylic acid: Unique due to its specific hydroxylation and carboxylation positions, which may influence its enzyme inhibition properties.

Properties

IUPAC Name

3-ethyl-2-propylquinolin-4-amine;5-hydroxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.C6H5NO3/c1-3-7-12-10(4-2)14(15)11-8-5-6-9-13(11)16-12;8-5-1-4(6(9)10)2-7-3-5/h5-6,8-9H,3-4,7H2,1-2H3,(H2,15,16);1-3,8H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWLYGYUUXCTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1CC)N.C1=C(C=NC=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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